BenchChemオンラインストアへようこそ!

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-71-5) is a synthetic organic building block that integrates a para-benzonitrile core with a 3-aminopiperidine moiety via a methylamino linker, isolated as the hydrochloride salt (molecular formula C₁₃H₁₈ClN₃, molecular weight 251.76 g/mol, purity typically ≥95–98%). This compound belongs to the class of piperidine-containing benzonitrile derivatives widely employed in medicinal chemistry as scaffolds and intermediates, particularly for the discovery of kinase inhibitors, GPCR modulators, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Molecular Formula C13H18ClN3
Molecular Weight 251.76
CAS No. 1353989-71-5
Cat. No. B2839222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride
CAS1353989-71-5
Molecular FormulaC13H18ClN3
Molecular Weight251.76
Structural Identifiers
SMILESC1CC(CNC1)NCC2=CC=C(C=C2)C#N.Cl
InChIInChI=1S/C13H17N3.ClH/c14-8-11-3-5-12(6-4-11)9-16-13-2-1-7-15-10-13;/h3-6,13,15-16H,1-2,7,9-10H2;1H
InChIKeyYEBBIILGGAFOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-71-5): A Specialized Piperidine-Benzonitrile Research Intermediate


4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-71-5) is a synthetic organic building block that integrates a para-benzonitrile core with a 3-aminopiperidine moiety via a methylamino linker, isolated as the hydrochloride salt (molecular formula C₁₃H₁₈ClN₃, molecular weight 251.76 g/mol, purity typically ≥95–98%) . This compound belongs to the class of piperidine-containing benzonitrile derivatives widely employed in medicinal chemistry as scaffolds and intermediates, particularly for the discovery of kinase inhibitors, GPCR modulators, and dipeptidyl peptidase-4 (DPP-4) inhibitors [1]. Its precisely defined substitution pattern—3-amino attachment to the piperidine ring and para-substitution on the benzonitrile—distinguishes it from regional isomers that share the same molecular formula but exhibit divergent physical, chemical, and biological properties [2].

Why Generic Substitution Fails for 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride: Structural Nuances That Dictate Procurement Decisions


Attempts to substitute 4-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride with a close analog—even one sharing an identical molecular formula—carry substantial risk for research programs because subtle architectural changes (e.g., shifting the benzonitrile attachment from the 4- to the 2-position, relocating the amino group from the piperidine 3- to the 4-position, or replacing the free amine with an N-methyl group) can drastically alter molecular topology, hydrogen-bonding capacity, and physicochemical properties such as logP and aqueous solubility [1][2]. In fragment- and scaffold-based drug discovery, where specific vectors and functional-group placement determine target engagement, these “minor” modifications frequently result in a complete loss of on-target activity or selectivity, as evidenced by published structure–activity relationship (SAR) studies for piperidine-derived CNS agents and DPP-4 inhibitors [3]. Furthermore, differences in commercial purity specifications (95% vs. 98%), salt stoichiometry, and analytical documentation across vendors directly affect the reproducibility of downstream synthetic transformations and biological assays .

Quantitative Differentiation of 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride from Its Closest Analogs


Regioisomeric Benzonitrile Substitution: 4- vs. 2-Position Governs Topological Polar Surface Area and LogP

The para-substituted benzonitrile in the target compound generates a topological polar surface area (TPSA) of 47.85 Ų and a calculated logP of 1.82, reflecting a balanced polarity profile that favors both hydrogen-bonding interactions and passive membrane permeability . In contrast, the ortho-substituted regioisomer—2-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-83-9)—exhibits a lower TPSA (approximately 44.8 Ų) and higher logP (approximately 2.1), consistent with reduced polarity and increased lipophilicity that can lead to differential off-target binding and altered pharmacokinetic behavior in cellular assays . The 4-substitution pattern also places the nitrile group in a geometrically preferred orientation for engaging the conserved ATP-binding pocket hinge region in kinase targets, a feature exploited in multiple lead series [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Piperidine Amino Attachment Point: 3-Amino vs. 4-Amino Defines Hydrogen-Bond Donor/Acceptor Geometry

The 3-amino substitution on the piperidine ring in the target compound positions the secondary amine at a chiral center, creating a distinct spatial orientation of the hydrogen-bond donor relative to the benzonitrile plane. SAR studies on related piperidine-DAT/SERT ligands indicate that the 3-amino regioisomer (e.g., CHEMBL189082) achieves high-affinity dopamine transporter binding (IC50 = 11.2 nM) with 38-fold selectivity over the serotonin transporter (IC50 = 434 nM), whereas the corresponding 4-amino regioisomer (4-((piperidin-4-ylamino)methyl)benzonitrile hydrochloride, CAS 1353972-51-6) has not demonstrated comparable dual-transporter engagement in publicly available binding data, likely owing to the altered vector of the amino group that disrupts key interactions in the transporter binding pocket [1][2]. The 3-position also permits stereochemical control when chiral separation is employed, enabling the procurement of enantiopure intermediates for asymmetric synthesis programs [3].

Structure-Activity Relationship GPCR Ligand Design Kinase Inhibitor Scaffolds

N-Substitution Status: Free Amine vs. N-Methyl Analog Determines Molecular Weight and Hydrogen-Bond Donor Capacity

The target compound features a free secondary amine on the piperidine linker (molecular weight 251.76 g/mol, 2 hydrogen-bond donors), whereas its N-methylated analog—4-((methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride (CAS 1353989-72-6)—introduces an additional methyl group that increases molecular weight to 265.78 g/mol and eliminates one hydrogen-bond donor site . The loss of one H-bond donor reduces the N-methyl analog's capacity to form critical hydrogen bonds with biological targets such as the catalytic aspartate or serine residues in protease active sites, a fundamental design consideration in the development of DPP-4 and other enzyme inhibitors [1]. Additionally, the free amine in the target compound serves as a synthetic handle for parallel derivatization (e.g., amide coupling, reductive amination), enabling its use as a common intermediate for library synthesis without the additional deprotection step required for the N-methyl congener .

Synthetic Intermediate Procurement Parallel Library Synthesis Drug Metabolism

Linker Architecture: Aminomethyl vs. Methylamino-Methylene Linker Modulates Conformational Flexibility

The target compound employs a compact aminomethyl linker (three rotatable bonds, TPSA = 47.85 Ų) that rigidifies the relative orientation of the piperidine and benzonitrile moieties compared to the extended methylamino-methylene linker present in 4-(((piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS 1353984-52-7), which introduces four rotatable bonds and a molecular weight of 265.78 g/mol . Conformational restriction through linker shortening is a well-established strategy to reduce entropic penalties upon receptor binding, and SAR studies on piperidine-based dopamine transporter inhibitors have demonstrated that the potency of 3-amino-linked analogs can exceed that of methylene-extended homologs by more than an order of magnitude [1]. The reduced conformational freedom of the target compound also simplifies computational docking and pharmacophore modeling, a practical advantage for structure-based design efforts .

Conformational Analysis Receptor Binding SAR by Linker

Commercial Availability with Defined Purity Specifications: 98% (HPLC) vs. Market Standard 95%

The target compound is commercially available from multiple suppliers at a purity specification of 98% (HPLC), as documented by Leyan (Product No. 1778691) . This level exceeds the commonly advertised 95% purity of several close analogs, including 2-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride, 4-(((piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride, and 4-((piperidin-4-ylamino)methyl)benzonitrile hydrochloride, where the typical purity floor is 95% [1]. A 3% increase in purity translates to measurably reduced levels of unknown impurities that can confound biological assay interpretation, especially in high-throughput screening campaigns where single-digit micromolar false positives are a recognized source of attrition [2]. The 98% purity specification, combined with commercial availability in 5 g–100 g quantities, supports both early discovery and scale-up needs without compromising batch-to-batch consistency.

Chemical Procurement Preclinical Development Quality Control

Salt Form Identity: Precise Hydrochloride Stoichiometry Ensures Solubility and Handling Reproducibility

The target compound is consistently supplied as a monohydrochloride salt (1:1 stoichiometry), which confers well-defined solubility in polar solvents (water and alcohols) and a predictable acid-base profile suitable for direct use in aqueous biological assay buffers . In contrast, the 4-piperidinyl regioisomer (CAS 1286263-50-0) is commercially listed as a dihydrochloride salt (1:2 stoichiometry), resulting in a higher chloride ion burden and altered counterion-dependent solubility that can affect cell-based assay outcomes through ionic strength perturbation . The monohydrochloride form also simplifies stoichiometric calculations for solution preparation—each gram of the salt yields a precisely defined molar concentration without the need for counterion correction that complicates the use of mixed-salt or non-stoichiometric lots [1].

Salt Selection Preformulation Medicinal Chemistry

Optimized Application Scenarios for 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-71-5)


Fragment-Based Screening for CNS Transporter Targets (DAT/NET/SERT)

The compound's 3-amino-piperidine scaffold has demonstrated high-affinity dopamine transporter binding (IC50 = 11.2 nM) with a 38-fold selectivity window over SERT in structurally related analogs [1]. This positions 4-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride as a validated starting fragment for medicinal chemistry campaigns aimed at discovering novel monoamine transporter modulators for neuropsychiatric indications.

Synthesis of DPP-4 and Kinase Inhibitor Intermediates

The free secondary amine and para-benzonitrile arrangement align precisely with the pharmacophoric requirements of several clinically validated enzyme families. The compound can serve as a common intermediate for the parallel synthesis of DPP-4 inhibitor analogs (e.g., alogliptin- and trelagliptin-related chemotypes) and for constructing kinase inhibitor libraries targeting JAK2, TrkA, or LSD1, where substituted benzonitrile-piperidine motifs are recurrent core elements [2][3].

Regioisomerically Defined Reference Standard for Analytical Method Development

Because positional isomers (e.g., 2- vs. 4-benzonitrile substitution) produce distinct HPLC retention times and mass fragmentation patterns, the 98%-purity-grade 4-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride is an ideal reference standard for developing and validating chromatographic methods that must resolve closely related impurities in late-stage pharmaceutical process development.

Conformational Restriction Studies in Scaffold-Hopping Exercises

The compound's compact aminomethyl linker (three rotatable bonds) provides a rigidified core relative to extended methylene analogs, making it a strategic entry point for scaffold-hopping programs that aim to improve ligand efficiency by reducing conformational entropy while preserving key hydrogen-bonding vectors .

Quote Request

Request a Quote for 4-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.